

# 2-Methoxyadamantane: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: 2-Methoxyadamantane

Cat. No.: B15285362

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Methoxyadamantane** is a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with applications in medicinal chemistry and materials science. Its rigid, three-dimensional adamantane core, combined with the reactivity of the methoxy group at the secondary bridgehead position, makes it a valuable building block for introducing the adamantyl moiety into target structures. The adamantane cage imparts unique properties such as high lipophilicity, metabolic stability, and conformational rigidity, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This document provides detailed application notes and experimental protocols for the use of **2-methoxyadamantane** and its derivatives in organic synthesis. It is intended for researchers and professionals in the fields of organic chemistry, drug discovery, and materials science.

## Applications of 2-Methoxyadamantane in Organic Synthesis

The secondary substitution pattern of **2-methoxyadamantane** allows for a range of chemical transformations, providing access to a diverse array of functionalized adamantane derivatives. Key applications include:

- **Synthesis of Functionalized Adamantanones:** **2-Methoxyadamantane** derivatives can be elaborated into highly substituted adamantanones. These ketones are versatile intermediates for the synthesis of biologically active compounds, including analogues of the Alzheimer's disease drug, memantine.
- **Formation of Oximes and Other Heterocyclic Derivatives:** The methoxy group can be transformed to introduce other functionalities, such as oximes, which can serve as precursors for various heterocyclic systems. These adamantane-containing heterocycles are of interest in the development of novel antiviral and antimicrobial agents.
- **Nucleophilic Substitution Reactions:** The methoxy group can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at the 2-position of the adamantane core.
- **Precursor for 2-Adamantyl Ethers and Esters:** **2-Methoxyadamantane** is the simplest 2-alkoxyadamantane and serves as a model for the synthesis and study of more complex 2-adamantyl ethers and esters.

## Data Presentation

The following table summarizes key quantitative data from representative experiments involving the synthesis and functionalization of **2-methoxyadamantane** derivatives.

Product	Starting Material	Reagents and Conditions	Yield (%)	Melting Point (°C)	Analytical Data
Bromomethyl methoxyadamantanone	1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one	NBS, 1:1 methanol/dichloromethane, 0 °C to 21 °C, 3 h	89	Not reported (oil)	Not specified in the provided information.
2-Methoxyadamantane-2-carbaldehyde (E)-oxime	Dimeric nitroso chloride of 2-alkylidene adamantane	Sodium carbonate, Methanol, 55-65 °C, 30 min	91	105-107	IR (ν/cm <sup>-1</sup> ): 3400-3200 (OH), 2905, 2851 (CHAd)

## Experimental Protocols

### Protocol 1: Synthesis of Bromomethyl Methoxyadamantanone<sup>[1]</sup>

This protocol describes the synthesis of a functionalized adamantanone through an electrophile-promoted cyclization of a bicyclic diene, where methanol acts as a nucleophile to introduce the methoxy group.

#### Materials:

- 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one
- N-Bromosuccinimide (NBS)
- Methanol (MeOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Dissolve 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one (0.100 g, 0.525 mmol) in a 1:1 mixture of methanol and dichloromethane (6 mL).
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (NBS) (0.121 g, 0.068 mmol) to the cooled solution.
- Allow the reaction mixture to warm to 21 °C and stir for 3 hours.
- Quench the reaction by adding a saturated aqueous solution of NaHCO<sub>3</sub> (10 mL).
- Extract the mixture with dichloromethane (3 x 15 mL).
- Combine the organic extracts and dry over MgSO<sub>4</sub>.

- Filter the solution and concentrate in vacuo to obtain the crude bromomethyl methoxyadamantanone as a light yellow oil (0.140 g, 89% yield).

#### Protocol 2: Synthesis of **2-Methoxyadamantane**-2-carbaldehyde (E)-oxime

This protocol details the formation of a **2-methoxyadamantane** derivative through the reaction of a dimeric nitroso chloride with methanol.

##### Materials:

- Dimeric nitroso chloride of a 2-alkylidene adamantane
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Methanol ( $\text{MeOH}$ )

##### Procedure:

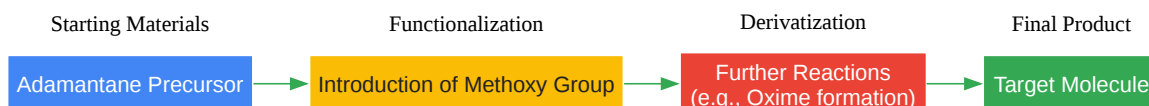
- Prepare a suspension of sodium carbonate (5 g) in methanol (50 mL).
- Heat the suspension to 55-65 °C.
- Add the dimeric nitroso chloride (5 mmol) portionwise to the heated suspension over 5 minutes.
- Continue heating the mixture for 30 minutes.
- After cooling, pour the reaction mixture into cold water (300 mL) with stirring.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with water.
- Recrystallize the crude product from methanol to yield **2-methoxyadamantane**-2-carbaldehyde (E)-oxime (91% yield).

## Visualizations

Diagram 1: Synthesis of Bromomethyl Methoxyadamantanone

NBS, MeOH/CH<sub>2</sub>Cl<sub>2</sub>1,5-dimethyl-3,7-dimethylene-  
bicyclo[3.3.1]nonan-9-oneElectrophilic  
Addition

Adamantyl Cation Intermediate

Nucleophilic  
Attack by MeOHBromomethyl  
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## References

- 1. [chem.ucla.edu](http://chem.ucla.edu) [chem.ucla.edu]

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